molecular formula C28H32O15 B015895 Spinosin CAS No. 72063-39-9

Spinosin

Cat. No. B015895
CAS RN: 72063-39-9
M. Wt: 608.5 g/mol
InChI Key: VGGSULWDCMWZPO-ODEMIOGVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spinosin is a natural product isolated from the traditional Chinese herbal medicine, Tripterygium wilfordii Hook F. It is a diterpene lactone that has been studied extensively due to its potential therapeutic benefits. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its ability to modulate immune responses and its effects on cell proliferation, apoptosis, and angiogenesis. In

Scientific Research Applications

  • Insulin Resistance and Inflammation : Spinosin may improve insulin resistance and reduce inflammation associated with reactive oxygen species (ROS). It does this by mediating the IRS-1/PI3K/endothelial nitric oxide synthase (eNOS) pathway, which is crucial for increasing endothelial NO production (Ge et al., 2022).

  • Cognitive Performance and Neurogenesis : Studies have shown that this compound can enhance cognitive performance and promote adult hippocampal neurogenesis in mice, suggesting potential benefits in treating cognitive dysfunctions in neurological or psychiatric disorders (Lee et al., 2016).

  • Alzheimer's Disease Treatment : this compound has shown promise in treating Alzheimer's disease by reducing Aβ1-42 production and aggregation through the activation of the Nrf2/HO-1 pathway (Zhang et al., 2019).

  • Sedative and Hypnotic Effects : It plays a significant role in sedation and hypnosis. Its interaction with drugs like cyclosporin A can affect its pharmacokinetic processes in the brain, blood, and bile of rats (Ma et al., 2012).

  • Neuroprotective Effects : this compound has shown neuroprotective effects by regulating oxidative stress, inflammation, apoptotic programs, and neurotrophic factor expression in Alzheimer's disease model mice (Xu et al., 2018).

  • Sleep Aid and Insomnia Treatment : Its ability to potentiate pentobarbital-induced sleep via a serotonergic mechanism suggests potential applications in treating insomnia (Wang et al., 2008).

  • Broad Pharmacological Activities : this compound is noted for its potential in ameliorating neurological disorders, anti-melanogenic effects, cardioprotective effects, and anti-cancer activity (Kuang et al., 2022).

  • Cardioprotection : this compound and 6′′′-feruloylthis compound can protect myocardial cells against acute heart ischemia-reperfusion by inhibiting GSK3α and increasing autophagy and the PGC-1α (Gu et al., 2019).

  • Drug Metabolism : Understanding this compound metabolism can lead to a better comprehension of drug biotransformation, providing a basis for clinical applications and the development of new pharmaceutical drugs (Zhang et al., 2019).

  • Anxiolytic Effects : Its anxiolytic-like effects, modulated by GABAA and 5-HT1A receptors, highlight its potential in treating anxiety disorders (Liu et al., 2015).

Mechanism of Action

Target of Action

Spinosin, a natural flavone-C-glycoside, primarily targets the GABA A and 5-HT 1A receptors . These receptors play a crucial role in neurological functions, including cognition, mood regulation, and sleep. This compound’s interaction with these receptors contributes to its various neurological effects, such as improving cognitive function and exerting sedative and anxiolytic effects .

Mode of Action

This compound interacts with its primary targets, the GABA A and 5-HT 1A receptors, in a unique way. It acts as an inhibitor on both somatodendritic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors . This interaction results in changes in neuronal activity, which can lead to improvements in cognitive function and reductions in anxiety and insomnia .

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways influenced by this compound is the FAK-DOCK180-Rac1-WAVE2-Arp3 signaling pathway . This pathway is involved in cell-cell adhesion and adherens junctions, which are closely related to the integrity of the blood-brain barrier (BBB). This compound’s action on this pathway helps maintain BBB integrity, which is crucial for normal brain function .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to alleviate cognitive impairment by improving the neurotrophic factor (BDNF) and Bcl-2, decreasing the level of MDA, and inhibiting the inflammatory factor IL-6 in the brain . Additionally, this compound has been shown to protect against oxidative damage induced by hydrogen peroxide (H2O2) in neuro-2a (N2a) mouse neuroblastoma cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound is derived from the fermentation of certain species of Saccharopolyspora . Changes in the fermentation environment could potentially impact the production and potency of this compound.

Safety and Hazards

Spinosin is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

Spinosin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects, which contributes to its sedative and anxiolytic properties . Additionally, this compound interacts with enzymes involved in the synthesis and degradation of neurotransmitters, influencing the overall neurotransmitter balance in the brain .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes related to stress response and neuroprotection . It also affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization . These cellular effects contribute to the overall pharmacological profile of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to GABA receptors, enhancing their inhibitory effects and leading to sedation and anxiolysis . It also inhibits certain enzymes involved in neurotransmitter synthesis, thereby modulating neurotransmitter levels in the brain . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits sedative and anxiolytic effects without significant adverse effects . At higher doses, this compound can cause toxicity and adverse effects, including alterations in liver and kidney function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert this compound into its active and inactive metabolites . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by organic anion-transporting polypeptides (OATPs) and other transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific tissues . These transport and distribution mechanisms are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of this compound . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms of action.

properties

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)22(35)19(14)26-27(24(37)21(34)16(8-29)41-26)43-28-25(38)23(36)20(33)17(9-30)42-28/h2-7,16-17,20-21,23-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSULWDCMWZPO-ODEMIOGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222396
Record name Spinosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72063-39-9
Record name Spinosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72063-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spinosin
Reactant of Route 2
Spinosin
Reactant of Route 3
Spinosin
Reactant of Route 4
Spinosin
Reactant of Route 5
Spinosin
Reactant of Route 6
Spinosin

Q & A

Q1: What are the primary molecular targets of spinosin?

A1: While the precise mechanisms underlying this compound's effects are still under investigation, research suggests it interacts with various signaling pathways. Notably, this compound has been shown to:

  • Activate the Nrf2/HO-1 pathway, conferring protection against oxidative stress. [, , ]
  • Inhibit NF-κB signaling, thereby reducing inflammation. []
  • Modulate the activity of plasmin, a serine protease involved in synaptic plasticity. []
  • Influence the expression of glutamate receptor subunits (GluK1, GluK2, GluK3) in rat hippocampal neurons. []
  • Inhibit p38 MAPK signaling, contributing to its neuroprotective effects. []

Q2: How does this compound's interaction with these targets translate into its observed therapeutic effects?

A2: this compound's modulation of these key pathways contributes to its reported benefits in various preclinical models:

  • Neuroprotection: Activation of Nrf2/HO-1 and inhibition of p38 MAPK contribute to its protective effects against amyloid-β (Aβ)-induced neuronal damage, a hallmark of Alzheimer's disease. [, , , ]
  • Anti-inflammatory Effects: Suppression of NF-κB signaling likely underlies its ability to reduce inflammation in models of osteoporosis and other inflammatory conditions. []
  • Hypnotic and Sedative Effects: While the precise mechanisms are not fully understood, this compound's sedative and hypnotic properties may be linked to its ability to modulate neuronal activity in specific brain regions, such as the lateral hypothalamic area (LHA) and locus coeruleus (LC). []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C28H36O15 and a molecular weight of 608.57 g/mol.

Q4: What are the key spectroscopic features that characterize this compound?

A4: this compound's structure is confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the arrangement of atoms within the molecule, including characteristic signals for its sugar moieties and aromatic rings. [, , ]
  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of this compound, aiding in its identification and characterization of metabolites. [, , , , , , , , ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals characteristic absorption bands indicative of this compound's conjugated system and flavonoid structure. [, , ]
  • Infrared (IR) Spectroscopy: Identifies functional groups present in this compound, such as hydroxyl, carbonyl, and aromatic rings. [, ]

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A5: Research suggests:

  • Absorption: this compound exhibits relatively poor absorption from the gastrointestinal tract, potentially due to its low oil-water partition coefficient. [, , ]
  • Distribution: Following intravenous administration, this compound distributes widely in tissues, with higher concentrations observed in the liver, spleen, and kidneys. [, ] It also crosses the blood-brain barrier, albeit at relatively low levels. []
  • Metabolism: this compound undergoes metabolism by rat intestinal flora, primarily yielding swertisin as a metabolite. [, , ] Studies in human liver microsomes identified eight metabolites, primarily generated through phase I metabolism. []

Q6: How do the pharmacokinetic properties of this compound relate to its pharmacological effects?

A6: this compound's low oral bioavailability and extensive metabolism may limit its clinical application. Strategies to enhance its absorption and/or reduce its metabolism could improve its therapeutic potential.

Q7: What in vitro models have been used to study the biological activity of this compound?

A7: this compound has been investigated in various cell lines, including:

  • Neuro-2a cells: To explore its neuroprotective effects against Aβ-induced toxicity and oxidative stress. [, ]
  • Human umbilical vein endothelial cells (HUVECs): To assess its effects on insulin resistance and inflammation. []
  • Bone marrow macrophages (BMMs): To investigate its potential in inhibiting osteoclastogenesis, a key process in osteoporosis. []
  • PC12 cells: To evaluate its neuroprotective effects in a model of corticosterone-induced cell injury. []

Q8: What animal models have been used to evaluate the in vivo efficacy of this compound?

A8: Preclinical studies have utilized several animal models, including:

  • Rodent models of insomnia: To assess this compound's hypnotic and sedative effects. [, ]
  • Mouse models of Alzheimer's disease: To evaluate its potential in ameliorating cognitive impairment and reducing Aβ pathology. [, , ]
  • Rat models of myocardial ischemia-reperfusion injury: To investigate its cardioprotective properties. []
  • Ovariectomized (OVX) mice: To assess its ability to prevent bone loss and attenuate osteoclastogenesis in a model of osteoporosis. []
  • AOM/DSS-induced colitis-associated carcinogenesis (CAC) mouse model: To evaluate its potential anti-cancer activity. []

Q9: Have any clinical trials been conducted to assess the efficacy and safety of this compound in humans?

A9: While preclinical findings are promising, comprehensive clinical trials are needed to determine the efficacy and safety of this compound for specific therapeutic indications in humans.

Q10: What are some challenges associated with formulating this compound for pharmaceutical applications?

A10: Its low water solubility and potential for degradation pose challenges for formulating stable and bioavailable dosage forms.

Q11: What strategies have been explored to improve the solubility and stability of this compound formulations?

A11: Research suggests that approaches like complexation with sodium ions may enhance its water solubility and potentially improve its bioavailability. [] Further research is needed to develop optimal formulation strategies.

Q12: What analytical methods are commonly employed for the detection and quantification of this compound?

A12: Various techniques are used, including:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound in complex mixtures, often coupled with UV detection or mass spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , , , , , , , , ]
  • Thin-Layer Chromatography (TLC): A simpler and more rapid method for qualitative analysis and screening of this compound. []
  • Ultra-High Performance Liquid Chromatography (UHPLC): Offers improved separation efficiency and speed compared to conventional HPLC, especially when coupled with MS detection. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.